
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Amination: The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. For example, 3,5-dimethylpyrazole can be treated with ammonia or an amine under suitable conditions to yield 3-amino-5-methylpyrazole.
Attachment of the Propane-1,2-diol Moiety: The final step involves the attachment of the propane-1,2-diol moiety to the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction where 3-amino-5-methylpyrazole reacts with an appropriate diol derivative, such as epichlorohydrin, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The amino group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups or the amino group are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-amino-1H-pyrazol-1-yl)propane-1,2-diol: Lacks the methyl group at the 5-position.
3-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol: Contains an ethanol moiety instead of propane-1,2-diol.
3-(3-amino-5-methyl-1H-pyrazol-1-yl)butane-1,2-diol: Contains a butane-1,2-diol moiety instead of propane-1,2-diol.
Uniqueness
The presence of both amino and hydroxyl groups in 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol provides unique reactivity and versatility in chemical synthesis. The methyl group at the 5-position enhances its stability and influences its biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H13N3O2 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
3-(3-amino-5-methylpyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H13N3O2/c1-5-2-7(8)9-10(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3,(H2,8,9) |
Clave InChI |
WWTPIPWLPRIHBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


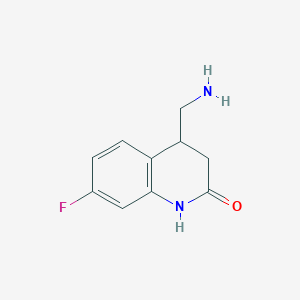
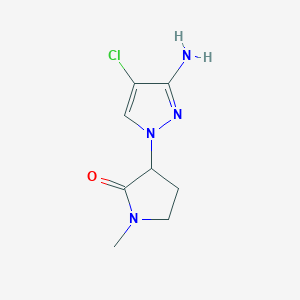

![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)

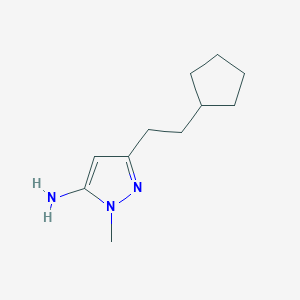
![Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)
![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)
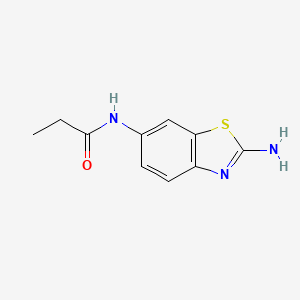

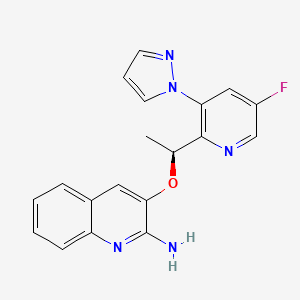
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
